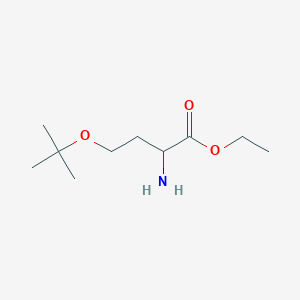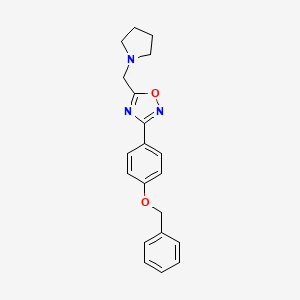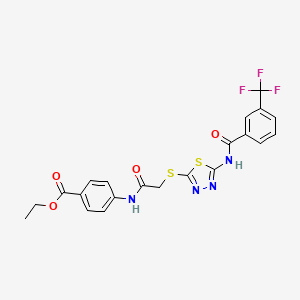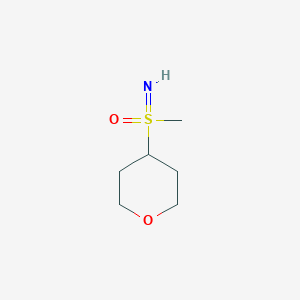
2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole” is a complex organic molecule that contains an azepane ring, a methyl group, and an oxadiazole ring. Azepane is a seven-membered heterocyclic compound containing nitrogen. Oxadiazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring would provide a degree of rigidity to the molecule, while the oxadiazole ring could potentially participate in various interactions due to the presence of nitrogen and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The azepane ring might undergo reactions typical of amines, such as protonation or alkylation. The oxadiazole ring could potentially participate in reactions involving the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mecanismo De Acción
The mechanism of action of 2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against the influenza virus and the herpes simplex virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential as a new therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects are not well characterized, which makes it difficult to determine safe dosages for in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole. One possible direction is to investigate its potential as a new therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs with similar biological activities. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, which could pave the way for clinical trials in humans. Overall, this compound is a promising compound with potential applications in scientific research and drug development.
Métodos De Síntesis
2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole can be synthesized by reacting 1-(azepan-1-yl)methanamine with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of this compound as a white crystalline solid. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-(Azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole has been studied for its potential as a new therapeutic agent due to its unique chemical structure and promising biological properties. It has been shown to exhibit antimicrobial, antiviral, and anticancer activities in various in vitro and in vivo studies. This compound has also been investigated for its potential as a new anti-inflammatory agent and as a modulator of the immune system.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and adherence to safe laboratory practices .
Propiedades
IUPAC Name |
2-(azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-11-12-10(14-9)8-13-6-4-2-3-5-7-13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHMYJJHUQFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2897949.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)
![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)





![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)
![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)
